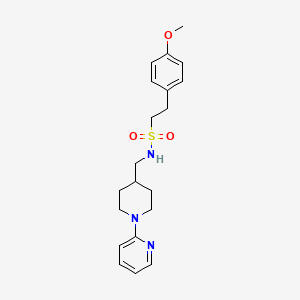

2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Description

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEQKBGVRNDAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

-

Methoxyphenyl Derivative Preparation: : The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution. Anisole (methoxybenzene) can be nitrated to form 4-nitroanisole, which is then reduced to 4-aminoanisole.

-

Coupling Reaction: : The ethanesulfonamide moiety is introduced through a coupling reaction. The 4-aminoanisole is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(4-methoxyphenyl)ethanesulfonamide.

-

Final Assembly: : The final step involves coupling the piperidine intermediate with the ethanesulfonamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonamide carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like Pd/C with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

Oxidation: 4-hydroxyphenyl derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Sulfonamide-Containing Analogs

The sulfonamide group in the target compound is shared with W-15 and W-18, which are synthetic opioids (). In contrast, the target compound’s ethanesulfonamide may improve solubility compared to bulkier aryl sulfonamides.

Piperidine Substitutions

- Pyridin-2-yl vs. Phenylethyl: The pyridin-2-yl group in the target compound distinguishes it from fentanyl analogs (e.g., β-methyl fentanyl) and 4-methoxybutyrylfentanyl, which feature phenylethyl-piperidine scaffolds. Pyridine’s nitrogen atom may confer selectivity for non-opioid targets, such as serotonin or histamine receptors .

- Comparison with Astemizole : Astemizole’s 4-fluorobenzyl-piperidine group is replaced by pyridin-2-yl in the target compound. This substitution could reduce H1 receptor affinity (as in astemizole) but may enhance interactions with other CNS targets .

Methoxyphenyl Modifications

The 4-methoxyphenyl group is present in both the target compound and 4-methoxybutyrylfentanyl (). Methoxy groups generally improve metabolic stability and membrane permeability. However, in butyrylfentanyl, the methoxy group is part of an amide-linked aryl system, whereas in the target compound, it is directly attached to the ethanesulfonamide, likely altering electronic and steric properties .

Research Findings and Implications

Pharmacological Predictions

- Antihistamine Potential: The 4-methoxyphenyl group and piperidine scaffold align with astemizole’s H1 antagonism, but the pyridine substitution may redirect activity toward other GPCRs .

Crystallographic Data

SHELX software () has been widely used to refine sulfonamide-piperidine structures, indicating that the target compound’s conformation and intermolecular interactions could be elucidated using similar methods.

Activité Biologique

The compound 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological activities, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group, a methoxyphenyl moiety, and a piperidine-pyridine hybrid, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the assembly of the piperidine and pyridine components. The synthetic pathway often employs standard techniques in organic chemistry, such as nucleophilic substitution and coupling reactions.

Antimicrobial Properties

Research indicates that compounds with a sulfonamide group exhibit notable antibacterial activity . For instance, derivatives similar to our target compound have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are critical for DNA synthesis and cell replication .

Anticancer Activity

Several studies have reported that piperidine-containing compounds possess anticancer properties . The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better cell membrane penetration. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This action could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives showed that specific modifications to the piperidine structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

In another investigation, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity. The most promising derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating its potential as a lead compound for further development .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide?

The synthesis involves multi-step routes, typically starting with functionalization of the piperidine core followed by sulfonamide coupling. Key steps include:

- Piperidine functionalization : React piperidin-4-ylmethanol with pyridin-2-yl derivatives under nucleophilic substitution conditions (e.g., using coupling agents like EDCI/HOBt) .

- Sulfonamide formation : Introduce the ethanesulfonamide group via reaction with 2-(4-methoxyphenyl)ethanesulfonyl chloride in anhydrous dichloromethane or DMF, using a base like triethylamine to scavenge HCl .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield Range | Reference |

|---|---|---|---|---|

| Piperidine substitution | Pyridin-2-yl chloride, DMF, 80°C | Introduce pyridyl group | 60-75% | |

| Sulfonamide coupling | 2-(4-Methoxyphenyl)ethanesulfonyl chloride, Et₃N, CH₂Cl₂ | Form sulfonamide bond | 50-65% | |

| Final purification | Silica gel chromatography (CH₂Cl₂:MeOH 9:1) | Remove unreacted intermediates | N/A |

Q. How is structural confirmation performed for this compound?

Structural integrity is validated using:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl (δ 3.8 ppm for OCH₃), pyridyl (δ 8.1–8.5 ppm for aromatic protons), and piperidine (δ 2.5–3.0 ppm for CH₂ groups) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 432.18) .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are quantified to confirm stoichiometry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial bioactivity studies focus on:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., using fluorescence-based substrates) to identify IC₅₀ values .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, given the piperidine scaffold’s affinity for CNS targets .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the pyridin-2-yl group to the piperidine core?

Yield improvements require:

- Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination, enhancing coupling efficiency .

- Solvent optimization : Replace DMF with toluene or THF to reduce side reactions .

- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .

- In situ monitoring : TLC or LC-MS tracks intermediate formation, enabling timely quenching .

Q. How can computational methods resolve contradictions in reported bioactivity data?

Conflicting bioactivity results (e.g., varying IC₅₀ values across studies) are addressed via:

- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or σ receptors) to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking hypotheses .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity trends to guide derivative design .

Q. What strategies mitigate challenges in characterizing metastable intermediates during synthesis?

Metastable intermediates (e.g., sulfonyl chloride derivatives) require:

- Low-temperature stabilization : Conduct reactions at −20°C in anhydrous solvents to prevent hydrolysis .

- In situ spectroscopy : Use FTIR or Raman to detect transient species without isolation .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to stabilize intermediates .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction provides definitive proof of:

- Piperidine chair conformation : Confirms equatorial vs axial orientation of substituents .

- Sulfonamide geometry : Validates sp³ hybridization of the sulfur atom and bond angles .

- Intermolecular interactions : Identifies hydrogen-bonding networks influencing solubility and stability .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Space group | P2₁/c | Common for sulfonamides | |

| Bond length (S–N) | 1.63 Å | Confirms single-bond character | |

| Dihedral angle (pyridyl-piperidine) | 85° | Indicates steric hindrance |

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphism is assessed via:

- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) identify crystalline forms .

- DSC : Melting point variations (ΔTm > 5°C) indicate polymorphic transitions .

- Solid-state NMR : ¹³C CP/MAS spectra reveal differences in molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.